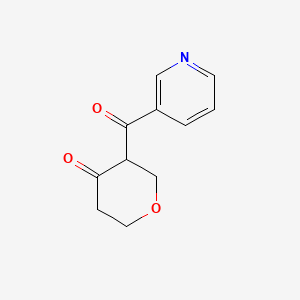

3-(Pyridine-3-carbonyl)oxan-4-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H11NO3 |

|---|---|

Molecular Weight |

205.21 g/mol |

IUPAC Name |

3-(pyridine-3-carbonyl)oxan-4-one |

InChI |

InChI=1S/C11H11NO3/c13-10-3-5-15-7-9(10)11(14)8-2-1-4-12-6-8/h1-2,4,6,9H,3,5,7H2 |

InChI Key |

KAWBJETUKLLGBO-UHFFFAOYSA-N |

Canonical SMILES |

C1COCC(C1=O)C(=O)C2=CN=CC=C2 |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 3 Pyridine 3 Carbonyl Oxan 4 One

Reactivity of the Pyridine (B92270) Nucleus in 3-(Pyridine-3-carbonyl)oxan-4-one

The pyridine ring is an aromatic heterocycle characterized by an electron-deficient nature due to the electronegativity of the nitrogen atom. This inherent electron deficiency is further intensified by the presence of the electron-withdrawing carbonyl group at the C-3 position. Consequently, the pyridine nucleus in this compound is significantly deactivated towards electrophilic attack and activated towards nucleophilic attack. youtube.com

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally more difficult to achieve than on benzene (B151609) and requires harsh reaction conditions. quora.com The nitrogen atom and the 3-carbonyl group both withdraw electron density from the ring, making it less nucleophilic. youtube.com

When an electrophilic attack does occur, its position is governed by the stability of the cationic intermediate (sigma complex). quora.com

Attack at C-2 or C-6: Leads to a resonance structure where the positive charge resides on the highly electronegative nitrogen atom, which is extremely unfavorable.

Attack at C-4: Also results in an unstable intermediate with a positive charge on the nitrogen. quora.com

Attack at C-3 (or C-5): Attack at the C-5 position (meta to the nitrogen and the carbonyl group) is the most favored pathway. This is because the resulting cationic intermediate does not place a positive charge on the nitrogen atom, making it the most stable of the possibilities. youtube.comquora.com

Therefore, electrophilic substitution on this compound is predicted to occur primarily at the C-5 position.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution (EAS) on the Pyridine Ring

| Position of Attack | Stability of Intermediate | Predicted Outcome |

| C-2, C-4, C-6 | Highly Unfavorable (positive charge on nitrogen) | Not Observed |

| C-5 | Most Stable Intermediate | Major Product |

| C-3 | Site of existing substitution | Not Applicable |

Nucleophilic Addition and Substitution Reactions on the Pyridine Ring

The electron-poor nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the C-2, C-4, and C-6 positions, as this allows the negative charge of the intermediate to be stabilized by the electronegative nitrogen atom. quimicaorganica.org While nucleophilic additions to a neutral pyridine ring are slow, the reactivity is significantly enhanced when the pyridine nitrogen is quaternized or part of a pyridinium (B92312) salt. quimicaorganica.orgacs.org

For 3-substituted pyridines, nucleophilic addition shows distinct regioselectivity. Studies on pyridinium salts with an electron-donating group at the C-3 position have shown that nucleophiles preferentially add to the C-2 position, yielding 1,2-dihydropyridine adducts. acs.orgnih.gov While the 3-carbonyl group in this compound is electron-withdrawing, its influence on the regioselectivity of nucleophilic attack on the corresponding pyridinium salt would require specific experimental investigation. However, the general principle of activation towards nucleophilic attack at the positions ortho and para to the nitrogen remains.

Nucleophilic aromatic substitution (SNAr) can also occur if a suitable leaving group is present at the 2, 4, or 6 positions. quimicaorganica.org

N-Oxidation and its Influence on Pyridine Reactivity

The nitrogen atom in the pyridine ring can be oxidized to form a pyridine-N-oxide using various oxidizing agents like peroxy acids (e.g., m-CPBA) or hydrogen peroxide. arkat-usa.orgwikipedia.org The oxidation of 3-substituted pyridines to their corresponding N-oxides is a well-established transformation. arkat-usa.orgnih.gov

The formation of the N-oxide significantly alters the electronic properties and reactivity of the pyridine ring:

Enhanced Electrophilic Substitution: The N-oxide group is an ortho-, para-director and activates the ring for electrophilic attack. The oxygen atom can donate electron density back into the ring, facilitating substitution, particularly at the C-4 position. Nitration of pyridine-N-oxides, for instance, occurs readily at C-4. youtube.com

Modified Nucleophilic Substitution: The N-oxide function activates the C-2 and C-4 positions for nucleophilic attack. Treatment of pyridine-N-oxides with reagents like POCl₃ or SO₂Cl₂ can introduce a chlorine atom at these positions. youtube.com

Thus, converting this compound to its N-oxide derivative would provide a strategic route to functionalize the C-4 position of the pyridine ring.

Quaternization Reactions of the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen allows it to act as a nucleophile, reacting with alkyl halides in an SN2 reaction to form quaternary pyridinium salts. mdpi.com This process, known as the Menshutkin reaction, is typically carried out in polar aprotic solvents. mdpi.com

Quaternization dramatically increases the electron-deficient character of the pyridine ring, making it highly susceptible to nucleophilic attack. google.comgoogle.com This activation is a key strategy for promoting additions or substitutions on the pyridine ring. The resulting pyridinium salt can react with a variety of nucleophiles. acs.orgnih.gov The quaternization of the nitrogen atom in this compound would render the C-2, C-4, and C-6 positions exceptionally electrophilic and ready to react with nucleophiles. The enhanced π-electron delocalization in the resulting pyridinium systems can also be observed spectroscopically. rsc.org

Table 2: General Reactivity of the Pyridine Nucleus

| Reaction Type | Preferred Position(s) | Key Features |

| Electrophilic Substitution | C-5 | Requires harsh conditions; ring is deactivated. |

| Nucleophilic Addition | C-2, C-4, C-6 | Favored, especially upon quaternization. acs.org |

| N-Oxidation | Nitrogen Atom | Alters ring reactivity, activating C-4 for EAS and C-2/C-4 for NAS. youtube.com |

| Quaternization | Nitrogen Atom | Greatly activates the ring for nucleophilic attack. google.com |

Reactivity of the Oxan-4-one Ring System

The oxan-4-one ring, also known as a tetrahydropyran-4-one, is a saturated six-membered heterocycle containing a ketone functional group. Its reactivity is primarily centered around this carbonyl group.

Reactions at the Ketone Carbonyl Group

The ketone carbonyl group is characterized by a polarized carbon-oxygen double bond, where the carbon atom is electrophilic and the oxygen atom is nucleophilic. youtube.com This makes the carbonyl carbon a prime target for attack by a wide range of nucleophiles in a reaction known as nucleophilic addition. libretexts.orglibretexts.org

Common reactions at the carbonyl center of the oxan-4-one moiety include:

Reduction: The ketone can be reduced to a secondary alcohol (4-hydroxyoxane derivative) using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Grignard and Organolithium Reactions: Addition of organometallic reagents like Grignard reagents (R-MgBr) or organolithiums (R-Li) results in the formation of a tertiary alcohol after acidic workup.

Wittig Reaction: Reaction with a phosphorus ylide (a Wittig reagent) can convert the carbonyl group into an alkene (a C=C double bond), forming an exo-methylene derivative.

Formation of Imines and Enamines: Condensation with primary amines yields imines, while reaction with secondary amines can form enamines.

Formation of Hydrazones: Reaction with hydrazine (B178648) or its derivatives (e.g., 2,4-dinitrophenylhydrazine) yields the corresponding hydrazones, which are often crystalline solids useful for characterization. mdpi.comnih.gov

Acetal/Ketal Formation: In the presence of an acid catalyst, the ketone reacts with alcohols to form ketals. This is a common method for protecting the ketone group during reactions at other sites of the molecule.

The presence of the ether oxygen in the ring can potentially influence the stereochemical outcome of these addition reactions.

Table 3: Common Nucleophilic Addition Reactions at the Oxan-4-one Carbonyl

| Reagent Type | Nucleophile | Product Class |

| Metal Hydrides (e.g., NaBH₄) | Hydride (H⁻) | Secondary Alcohol |

| Organometallics (e.g., R-MgBr) | Carbanion (R⁻) | Tertiary Alcohol |

| Phosphorus Ylides | Ylide Carbon | Alkene |

| Primary Amines (R-NH₂) | Amine Nitrogen | Imine |

| Alcohols (R-OH) | Alcohol Oxygen | Ketal (protective group) |

| Hydrazines (R-NHNH₂) | Hydrazine Nitrogen | Hydrazone |

Nucleophilic Addition Reactions

The carbonyl groups in this compound are classic electrophilic centers, susceptible to attack by nucleophiles. Nucleophilic addition is a fundamental reaction for such compounds, where the nucleophile adds to the carbonyl carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.comunizin.org This process rehybridizes the carbonyl carbon from sp² to sp³. libretexts.org The reaction can be initiated by negatively charged or neutral nucleophiles. unizin.org

The rate and reversibility of the addition depend on the nucleophile's strength. masterorganicchemistry.com Strong nucleophiles, such as organometallic reagents (e.g., Grignard reagents) or hydride reagents, typically result in an irreversible addition. In contrast, weaker nucleophiles like water, alcohols, or amines often lead to a reversible reaction where an equilibrium is established between the starting material and the addition product. masterorganicchemistry.comlibretexts.org Given the two distinct carbonyl environments in this compound, selectivity can be a key consideration in these transformations.

| Nucleophile Type | Example Reagent | Expected Product Type | Reversibility |

|---|---|---|---|

| Hydride | Sodium Borohydride (NaBH₄) | Secondary Alcohol | Irreversible |

| Organometallic (Carbon) | Methylmagnesium Bromide (CH₃MgBr) | Tertiary Alcohol | Irreversible |

| Cyanide | Hydrogen Cyanide (HCN) / Cyanide Salt (NaCN) | Cyanohydrin | Reversible |

| Oxygen Nucleophile | Methanol (CH₃OH) | Hemiketal | Reversible |

Reduction Methodologies

The reduction of the ketone functionalities in this compound is a specific application of nucleophilic addition, typically involving hydride reagents. These reactions convert the carbonyl groups into secondary alcohols. The choice of reducing agent can potentially allow for selective reduction of one ketone over the other.

Commonly used reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). NaBH₄ is a milder reductant and may exhibit selectivity, preferentially reducing the more reactive or sterically accessible ketone. LiAlH₄ is a much stronger reducing agent and would likely reduce both carbonyl groups. The outcome of these reductions is the formation of the corresponding diol or hydroxy-ketone derivatives.

| Reagent | Abbreviation | Relative Reactivity | Expected Outcome |

|---|---|---|---|

| Sodium Borohydride | NaBH₄ | Mild | Reduction of one or both ketones to secondary alcohols. |

| Lithium Aluminum Hydride | LiAlH₄ | Strong | Reduction of both ketones to secondary alcohols. |

Condensation Reactions (e.g., Aldol)

Condensation reactions, particularly the Aldol (B89426) reaction, are cornerstone transformations in carbonyl chemistry that form new carbon-carbon bonds. msu.edu These reactions require the presence of at least one acidic α-hydrogen. msu.edu this compound has two carbons with acidic α-hydrogens (C2 and C5 of the oxane ring), making it a suitable substrate for Aldol-type reactions.

In the presence of a base, an α-hydrogen can be removed to form a nucleophilic enolate. youtube.com This enolate can then attack an electrophilic carbonyl carbon of another molecule of the ketone, leading to a β-hydroxy ketone (an aldol adduct). Subsequent dehydration of this adduct, often promoted by heat or acid, can yield an α,β-unsaturated ketone, a product of Aldol condensation. msu.edu The reaction can proceed via a self-condensation or a crossed-condensation with another carbonyl-containing compound. libretexts.org

Alpha-Carbon Reactivity Adjacent to the Ketone

The hydrogens on the carbons alpha to a carbonyl group exhibit significant acidity, a feature that underpins a vast range of important chemical reactions. libretexts.org This acidity is due to the ability of the carbonyl group to stabilize the resulting conjugate base (the enolate) through resonance. youtube.comyoutube.com

Enolization and Enolate Chemistry

This compound can undergo tautomerization to form an enol or, upon treatment with a base, deprotonation to form a nucleophilic enolate. youtube.com The protons at the C5 position of the oxane ring, being alpha to the ring ketone, are acidic. The proton at the C3 position is also alpha to both carbonyl groups, making it particularly acidic and likely the primary site for enolate formation under thermodynamic control.

The formation of an enolate is a critical step, as it transforms the α-carbon into a potent nucleophile, capable of reacting with various electrophiles to form new carbon-carbon bonds. youtube.com The stability of the enolate is enhanced by resonance, which delocalizes the negative charge onto the electronegative oxygen atom. youtube.com

Halogenation Reactions

The α-carbons of aldehydes and ketones can be halogenated under acidic or basic conditions. libretexts.orglibretexts.org For a compound like this compound, acid-catalyzed halogenation is a common method. This reaction proceeds through the formation of an enol intermediate. libretexts.org The enol's double bond acts as a nucleophile, attacking an electrophilic halogen (Cl₂, Br₂, or I₂). libretexts.org

The rate of this reaction is typically dependent on the concentration of the ketone and the acid catalyst but is independent of the halogen concentration, indicating that the rate-determining step is the formation of the enol. libretexts.org Halogenation occurs selectively at the α-position.

| Halogen Reagent | Conditions | Expected Product |

|---|---|---|

| Bromine (Br₂) | Acidic (e.g., Acetic Acid) | α-Bromo Ketone |

| Chlorine (Cl₂) | Acidic | α-Chloro Ketone |

| Iodine (I₂) | Acidic | α-Iodo Ketone |

Elimination Reactions (e.g., dehydrohalogenation to form α,β-unsaturated systems)

The α-halo ketones produced from halogenation reactions are valuable synthetic intermediates. They can undergo elimination reactions to form α,β-unsaturated carbonyl compounds. libretexts.org This transformation is typically achieved by treating the α-halo ketone with a base.

A common method involves heating the α-bromo ketone with a non-nucleophilic, sterically hindered base such as pyridine. libretexts.orglibretexts.org The base facilitates an E2 elimination mechanism, removing a proton from the γ-carbon and the halogen from the α-carbon, resulting in the formation of a new carbon-carbon double bond conjugated with the carbonyl group. libretexts.org This reaction provides a direct pathway to introduce unsaturation into the oxane ring of the molecule.

Ring-Opening and Rearrangement Pathways of the Oxanone Heterocycle

The oxanone ring in this compound is susceptible to various ring-opening and rearrangement reactions, primarily driven by the presence of the ether linkage and the adjacent ketone at the 4-position. These transformations are often contingent on reaction conditions, such as the presence of acid or base catalysts.

Acid-Catalyzed Hydrolysis: In the presence of aqueous acid, the ether oxygen of the oxanone ring can be protonated, activating the ring towards nucleophilic attack by water. This process can lead to the cleavage of the C-O bond and the opening of the ring. The likely product of such a hydrolysis reaction would be a linear dicarbonyl compound, specifically a 5-hydroxy-3-(pyridine-3-carbonyl)pentan-2-one, following tautomerization. This type of acid-catalyzed hydrolysis is a common pathway for cyclic ethers and ketones.

Prins-Type Reactions and Rearrangements: The formation of tetrahydropyran-4-one structures often involves Prins-type cyclizations, which are acid-catalyzed reactions between a homoallylic alcohol and an aldehyde. nih.govresearchgate.net The reverse of this process, or related acid-catalyzed rearrangements, could represent a potential transformation pathway for this compound. Treatment with a strong Brønsted or Lewis acid could lead to the formation of an oxocarbenium ion intermediate. nih.gov This highly reactive species could then undergo rearrangement or elimination, depending on the substrate and conditions, potentially leading to various isomeric structures or fragmentation products.

The table below outlines potential ring-opening pathways based on established reactivity of similar heterocyclic systems.

| Reaction Type | Reagents/Conditions | Plausible Intermediate | Potential Product(s) |

| Acid-Catalyzed Hydrolysis | H₃O⁺, heat | Protonated ether | 5-hydroxy-3-(pyridine-3-carbonyl)pentan-2-one |

| Lewis Acid-Mediated Rearrangement | Lewis Acid (e.g., InCl₃, BF₃·OEt₂) | Oxocarbenium ion | Isomeric dihydropyrans, ring-contracted furans |

| Base-Catalyzed Retro-Aldol | Strong base (e.g., NaOH, NaOEt) | Enolate of the oxanone ketone | Ring-opened keto-aldehyde |

Interplay of Reactivity Between the Pyridine and Oxanone-Ketone Moieties

The pyridine ring, being an electron-deficient aromatic system, significantly influences the electron density of the adjacent carbonyl group and, by extension, the entire oxanone ring.

Inductive Effect (-I): The nitrogen atom in the pyridine ring is more electronegative than carbon, leading to a strong electron-withdrawing inductive effect that propagates through the sigma bonds. chemistrysteps.comresearcher.life This effect decreases the electron density on the carbonyl carbon of the pyridine-3-carbonyl group, making it more electrophilic and susceptible to nucleophilic attack. This electron withdrawal also extends to the oxanone ring, influencing the acidity of the α-protons.

Resonance Effect (-M): As a heteroaromatic ring, the pyridine nucleus can delocalize electron density through resonance. The nitrogen atom can act as an electron sink, withdrawing electron density from the rest of the ring and from substituents. This -M effect further enhances the electrophilicity of the carbonyl carbon attached to the pyridine ring.

Conversely, the oxanone-ketone moiety also influences the pyridine ring. The electron-withdrawing nature of the two carbonyl groups can decrease the basicity of the pyridine nitrogen, making it less nucleophilic than unsubstituted pyridine.

The table below summarizes the expected electronic effects within the molecule. chemistrysteps.comkhanacademy.orgyoutube.com

| Structural Feature | Dominant Electronic Effect on Adjacent Group | Consequence |

| Pyridine Ring | Strong Inductive (-I) and Resonance (-M) Withdrawal | Increased electrophilicity of the nicotinoyl carbonyl; increased acidity of C-H bond at position 3 of the oxanone ring. |

| Oxanone-Ketone Moiety | Inductive Withdrawal (-I) | Decreased basicity and nucleophilicity of the pyridine nitrogen. |

The six-membered oxanone ring is not planar and, like cyclohexane, exists in various conformations, with the chair conformation being the most stable. The substituents on the ring will preferentially occupy either axial or equatorial positions to minimize steric strain. In the case of this compound, the bulky pyridine-3-carbonyl group at the C-3 position is expected to favor an equatorial position to avoid energetically unfavorable 1,3-diaxial interactions. nih.gov

The specific conformation adopted by the molecule can have a profound impact on its reactivity:

Stereoselectivity: In reactions involving nucleophilic attack on the ring or at the carbonyl groups, the trajectory of the incoming nucleophile will be dictated by the steric hindrance imposed by the ring's conformation. For instance, reduction of the C-4 ketone would likely proceed via attack from the less hindered face, leading to a specific stereoisomer of the corresponding alcohol.

Transition State Stabilization: In reactions such as rearrangements or eliminations, the ability of the molecule to adopt a specific transition state geometry, like a chair-like conformation in Prins-type reactions, is crucial for the reaction to proceed efficiently. nih.gov The conformational rigidity or flexibility of the substituted oxanone ring will therefore influence the activation energy of such transformations.

The presence of multiple heteroatoms (N and O) and π-systems allows this compound to participate in a variety of non-covalent intermolecular interactions that can influence its physical properties and chemical reactivity.

Hydrogen Bonding: The pyridine nitrogen and the two carbonyl oxygens are all potential hydrogen bond acceptors. In protic solvents like water or alcohols, these sites can form hydrogen bonds, which can increase solubility and also modulate reactivity. For example, hydrogen bonding to a carbonyl oxygen increases the electrophilicity of the carbonyl carbon. The pyridine nitrogen can act as a Brønsted base, accepting a proton from a sufficiently acidic reagent.

n→π* Interactions: An n→π* interaction, which involves the donation of electron density from a non-bonding orbital (n) of a heteroatom to an antibonding π-orbital (π*) of a nearby carbonyl or aromatic ring, may also be present. Such interactions, while weak, can influence molecular conformation and reactivity.

π-π Stacking: The electron-deficient pyridine ring can participate in π-π stacking interactions with other aromatic systems, which could be relevant in certain catalytic or self-assembly processes. mdpi.com

These interactions are particularly important in the context of catalysis, where the binding of the molecule to a catalyst's active site is often governed by a combination of these non-covalent forces. nih.gov

Catalytic Applications and Mechanistic Studies

The structural features of this compound, particularly the pyridine unit, suggest its potential use in catalysis.

Pyridine and its derivatives are well-established organocatalysts for a wide range of chemical transformations. organic-chemistry.orgresearchgate.net The nitrogen atom of the pyridine ring can function as both a Lewis base and a Brønsted base. The pyridine moiety within this compound could potentially mediate catalytic reactions through several mechanisms:

Nucleophilic Catalysis: The lone pair on the pyridine nitrogen can act as a nucleophile, attacking an electrophilic substrate to form a reactive intermediate. For example, in acylation reactions, pyridine can activate an acyl halide by forming a highly reactive N-acylpyridinium salt.

Base Catalysis: The pyridine nitrogen can act as a general base, deprotonating a substrate to generate a reactive nucleophile.

Reductive Ozonolysis: It has been shown that pyridine can act as an organocatalyst in the reductive ozonolysis of alkenes. organic-chemistry.orgnih.gov The proposed mechanism involves the pyridine-promoted fragmentation of carbonyl oxides, avoiding the formation of hazardous peroxide intermediates. nih.gov The pyridine unit in the target molecule could potentially facilitate similar transformations.

Photochemical and Radical Reactions: Recent studies have demonstrated that pyridinium ions can be reduced to pyridinyl radicals, which can then participate in various C-C bond-forming reactions. acs.orgnih.gov Under photochemical conditions, the pyridine moiety of this compound could potentially engage in such radical-based functionalization pathways.

The catalytic activity would, however, be modulated by the steric bulk and electronic properties of the rest of the molecule. The presence of the bulky oxanone-ketone substituent might hinder the approach of substrates to the catalytically active nitrogen atom.

Metal-Catalyzed Transformations Involving Pyridyl Ketones and Related Compounds

The pyridine moiety and the ketone carbonyl group in this compound are primary sites for metal-catalyzed transformations. While specific studies on this exact molecule are not prevalent in the reviewed literature, the reactivity of related pyridyl ketones and cyclic ketones provides a strong basis for predicting its chemical behavior.

A significant area of research for pyridyl ketones is their metal-catalyzed reduction to the corresponding alcohols. thieme-connect.comresearcher.life Transition metals such as iridium, ruthenium, rhodium, iron, and manganese are effective catalysts for this transformation, which can proceed via several pathways, including direct hydrogenation, transfer hydrogenation, and hydrosilylation. thieme-connect.comnih.gov For instance, iridium complexes with pyridyl-sulfonamide ligands have been shown to be active in the transfer hydrogenation of ketones. nih.gov Although much of the existing research focuses on 2-pyridyl ketones, the fundamental principles of carbonyl reduction are applicable to the 3-pyridoyl group in the target molecule. thieme-connect.comresearcher.life

The pyridine nitrogen can also direct C-H activation reactions, although this is more commonly observed with substrates where the nitrogen can form a stable chelate with the metal center, such as in N-aryl-2-aminopyridines. researchgate.net For 3-substituted pyridines, meta-selective C-H functionalization has been achieved using iridium catalysts, suggesting a potential, albeit likely more challenging, pathway for the functionalization of the pyridine ring in this compound. nih.gov

Furthermore, the ketone can be transformed into other functional groups through metal-catalyzed cross-coupling reactions. One established method involves the conversion of the ketone to an N-tosylhydrazone, which can then participate in various carbene-based cross-coupling reactions catalyzed by transition metals.

The oxane ring itself can undergo transformations. For example, cyclic ketones are known to undergo Baeyer-Villiger oxidation. While not a metal-catalyzed reaction in the traditional sense, it is a key transformation of cyclic ketones.

| Transformation | Catalyst/Reagent Type | Potential Product from this compound |

| Ketone Reduction | Transition Metals (Ir, Ru, Rh, Fe, Mn) | 3-(Hydroxy(pyridin-3-yl)methyl)oxan-4-one |

| C-H Functionalization | Iridium Catalysts | Functionalized Pyridine Ring |

| Cross-Coupling | Transition Metals (via N-Tosylhydrazone) | Alkenyl or Aryl Substituted Product at Carbonyl Carbon |

| Baeyer-Villiger Oxidation | Peroxy Acids | Lactone |

Mechanistic Investigations of Key Reaction Pathways

Understanding the mechanisms of the transformations mentioned above is crucial for predicting and controlling the reactivity of this compound.

Mechanism of Metal-Catalyzed Ketone Reduction:

The transfer hydrogenation of ketones, a well-studied process, typically involves a metal-hydride intermediate. In the case of iridium catalysts bearing a bifunctional ligand, a metal-ligand cooperative mechanism has been proposed. nih.gov This mechanism can involve the reversible dearomatization of the pyridine ring of the ligand to facilitate hydrogen transfer. nih.gov For the reduction of this compound, a plausible mechanism would involve the coordination of the ketone's carbonyl group to the metal center, followed by the transfer of a hydride from the metal and a proton from a proton source (like the alcohol solvent in transfer hydrogenation) to the carbonyl oxygen.

A proposed general mechanism for the transfer hydrogenation is as follows:

Formation of the active metal-hydride species from the precatalyst and a hydrogen donor (e.g., 2-propanol).

Coordination of the ketone substrate to the metal-hydride complex.

Transfer of the hydride from the metal to the carbonyl carbon and a proton to the carbonyl oxygen, often through a six-membered ring transition state.

Release of the resulting alcohol product and regeneration of the catalyst.

Mechanism of C-H Functionalization:

Rhodium(III)-catalyzed C-H activation reactions often proceed through a concerted metalation-deprotonation (CMD) pathway. For pyridine-containing substrates, the pyridine nitrogen can act as a directing group. The proposed mechanism for a Rh(III)-catalyzed C-H olefination of a secondary aromatic amide, for instance, involves the formation of a rhodacycle intermediate. acs.org While direct C-H activation of the pyridine ring in this compound at a position remote from the nitrogen is challenging, a potential mechanistic pathway could involve:

Coordination of the pyridine nitrogen to the Rh(III) catalyst.

Directed C-H activation at an ortho position to form a rhodacycle.

Insertion of a coupling partner (e.g., an alkene or alkyne) into the Rh-C bond.

Reductive elimination to form the product and regenerate the Rh(III) catalyst.

Mechanism of Baeyer-Villiger Oxidation:

The Baeyer-Villiger oxidation of the cyclic ketone portion of the molecule, while not metal-catalyzed, is a highly relevant transformation. The generally accepted mechanism involves the following steps:

Protonation of the carbonyl oxygen to enhance its electrophilicity.

Nucleophilic attack of the peroxy acid on the carbonyl carbon to form a Criegee intermediate.

A concerted migration of one of the α-carbons to the adjacent oxygen of the peroxy group, with the simultaneous loss of a carboxylate leaving group.

Deprotonation to yield the final lactone product.

The regioselectivity of the migration is determined by the migratory aptitude of the α-carbons.

| Reaction Pathway | Key Mechanistic Feature | Intermediate Species |

| Metal-Catalyzed Ketone Reduction | Metal-hydride transfer | Metal-hydride complex, Six-membered transition state |

| Metal-Catalyzed C-H Functionalization | Concerted Metalation-Deprotonation | Metallacycle (e.g., Rhodacycle) |

| Baeyer-Villiger Oxidation | Carbon migration to peroxy oxygen | Criegee intermediate |

Spectroscopic and Structural Elucidation Studies of 3 Pyridine 3 Carbonyl Oxan 4 One

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups within a molecule by probing their characteristic vibrational modes.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For 3-(Pyridine-3-carbonyl)oxan-4-one, the IR spectrum is expected to exhibit several key absorption bands. The most prominent of these would be the carbonyl (C=O) stretching vibrations. The ketone group within the oxane ring and the carbonyl group linking the pyridine (B92270) and oxane rings would likely show strong absorption bands in the region of 1650-1725 cm⁻¹. The exact position of these peaks would be influenced by their chemical environment and any potential conjugation.

The spectrum would also feature C-H stretching vibrations from both the aromatic pyridine ring (typically above 3000 cm⁻¹) and the aliphatic oxane ring (typically below 3000 cm⁻¹). The C-N stretching vibrations of the pyridine ring are expected in the 1400-1600 cm⁻¹ region. Furthermore, the C-O-C stretching of the ether linkage in the oxane ring would produce a strong, characteristic band, generally in the 1050-1250 cm⁻¹ range.

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch (Pyridine) | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch (Oxane) | 2850 - 2960 | Medium-Strong |

| Carbonyl (C=O) Stretch (Ketone) | 1705 - 1725 | Strong |

| Carbonyl (C=O) Stretch (Pyridine-CO) | 1660 - 1690 | Strong |

| C=N/C=C Stretch (Pyridine Ring) | 1400 - 1600 | Medium-Strong |

| C-O-C Stretch (Oxane Ring) | 1050 - 1250 | Strong |

Raman Spectroscopy

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. While IR is more sensitive to polar functional groups, Raman is often better for non-polar and symmetric vibrations. For this compound, the symmetric breathing modes of the pyridine ring would be expected to produce a strong signal in the Raman spectrum. The C=O stretching vibrations would also be Raman active. Due to the lack of experimental data, a detailed Raman analysis remains speculative.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum of this compound would provide detailed information about the number of different types of protons and their connectivity. The pyridine ring protons would appear in the aromatic region (typically δ 7.0-9.0 ppm). The specific chemical shifts and coupling patterns (doublets, triplets, etc.) would allow for the unambiguous assignment of each proton on the pyridine ring. The protons on the oxane ring would resonate in the aliphatic region (typically δ 2.0-5.0 ppm). The protons adjacent to the oxygen atom would be shifted downfield compared to those further away. The coupling between adjacent protons would reveal their spatial relationships.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Pyridine Ring Protons | 7.0 - 9.0 | Doublet, Triplet, Doublet of Doublets |

| Oxane Ring Protons (adjacent to O) | 3.5 - 4.5 | Multiplet |

| Oxane Ring Protons (adjacent to C=O) | 2.5 - 3.5 | Multiplet |

| Oxane Ring Protons (other) | 2.0 - 3.0 | Multiplet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shifts and Multiplicities

The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The carbonyl carbons of the ketone and the pyridine-carbonyl linker would be the most downfield, typically in the range of δ 190-210 ppm. The carbons of the pyridine ring would resonate in the aromatic region (δ 120-150 ppm). The carbons of the oxane ring would appear in the aliphatic region, with the carbon bonded to the oxygen atom being the most downfield in this group (typically δ 60-80 ppm).

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl Carbons (C=O) | 190 - 210 |

| Pyridine Ring Carbons | 120 - 150 |

| Oxane Ring Carbon (C-O) | 60 - 80 |

| Oxane Ring Carbons (other) | 20 - 50 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

COSY (Correlation Spectroscopy): This experiment would reveal which protons are coupled to each other, helping to trace the connectivity of the proton network within the oxane and pyridine rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with the carbon signal to which it is directly attached, allowing for the assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment would show correlations between protons and carbons that are two or three bonds away. This is crucial for identifying quaternary carbons (those with no attached protons) and for confirming the connectivity between the pyridine ring, the carbonyl linker, and the oxane ring.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a pivotal technique for determining the precise molecular weight and exploring the structural integrity of a compound through its fragmentation patterns.

High-resolution mass spectrometry provides the exact mass of a molecule, which is crucial for confirming its elemental composition. For this compound, with a chemical formula of C₁₁H₁₁NO₃, the expected monoisotopic mass can be precisely calculated. Techniques like electrospray ionization (ESI) are commonly used for such analyses, often showing the protonated molecule [M+H]⁺ in the spectrum. mdpi.comnih.gov The high accuracy of HRMS allows for the unambiguous determination of the chemical formula, distinguishing it from other potential isomers.

Tandem mass spectrometry (MS/MS) is employed to induce and analyze the fragmentation of the parent ion. The fragmentation of this compound is expected to occur at the bonds linking the pyridine ring, the carbonyl group, and the oxanone ring, providing valuable structural information.

Key fragmentation mechanisms for ketones include alpha-cleavage and the McLafferty rearrangement. youtube.com In this molecule, alpha-cleavage would involve the breaking of the bond between the carbonyl carbon and the oxanone ring or the bond between the two carbonyl groups. The McLafferty rearrangement, a characteristic fragmentation for carbonyl compounds with a sufficiently long alkyl chain, might also occur, though it is more complex in this specific structure. youtube.com

Common fragmentation pathways for similar heterocyclic structures often involve the loss of small neutral molecules like CO, CO₂, and H₂O. researchgate.net For this compound, expected fragmentation could include:

Loss of the pyridinoyl group: Cleavage of the C-C bond between the two carbonyl groups could lead to a fragment corresponding to the oxan-4-one ring and a pyridinoyl cation.

Cleavage of the oxanone ring: The oxanone ring can undergo retro-Diels-Alder reactions or other ring-opening fragmentations. researchgate.net

Loss of CO: A common fragmentation for carbonyl compounds is the neutral loss of carbon monoxide (28 Da). wvu.edu

The study of these fragmentation patterns, often aided by isotopic labeling and high-resolution measurements, allows for the detailed reconstruction of the molecule's connectivity. wvu.eduresearchgate.net

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Bond Lengths: The C=O bond lengths of the ketone and the amide are expected to be typical for such functional groups. The C-C bonds within the pyridine and oxanone rings will reflect their respective aromatic and saturated characters. The bond connecting the two carbonyl groups is a critical parameter influencing the molecule's conformation. In related structures, C-C bond lengths intermediate between single and double bonds can indicate electron delocalization. nih.gov

Bond Angles: The bond angles around the sp² hybridized carbonyl carbons are expected to be approximately 120°. nih.gov The internal angles of the oxanone ring will dictate its conformation, while the angles in the pyridine ring will be close to the ideal 120° of a regular hexagon.

Torsional Angles: The dihedral angle between the plane of the pyridine ring and the substituent at the 3-position is a key conformational feature. This angle determines the relative orientation of the two main structural motifs of the molecule.

Table 1: Expected Bond Parameters from Analogous Structures

| Parameter | Expected Value Range | Reference |

|---|---|---|

| C=O (Ketone) Bond Length | 1.20 - 1.23 Å | nih.gov |

| C-N (Pyridine) Bond Length | 1.33 - 1.35 Å | iucr.org |

| C-O (Oxanone) Bond Length | 1.43 - 1.45 Å | researchgate.net |

| C-C (Pyridine) Bond Length | 1.38 - 1.40 Å | iucr.org |

| C-C (Oxanone) Bond Length | 1.51 - 1.54 Å | |

| C-N-C (Pyridine) Angle | ~117° | |

| O-C-C (Oxanone) Angle | ~110° |

The arrangement of molecules in the crystal lattice is governed by intermolecular forces such as hydrogen bonds, dipole-dipole interactions, and van der Waals forces. For this compound, the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor. uni-regensburg.denih.gov The carbonyl oxygen atoms are also potential hydrogen bond acceptors.

Conformational Analysis of the Oxanone Ring in Solution and Solid State

The six-membered oxanone ring is not planar and can adopt several conformations, with the chair form being the most common for saturated six-membered rings.

In the solid state, the conformation of the oxanone ring would be fixed and could be determined by X-ray crystallography. It is expected to adopt a chair or a distorted chair conformation to minimize steric strain.

In solution, the oxanone ring is likely to be in dynamic equilibrium between different conformations. NMR spectroscopy is a powerful tool for studying these conformational dynamics. The conformation of substituted tetrahydropyran-4-ones can be influenced by the nature and position of the substituents. nih.gov For this compound, the bulky substituent at the 3-position will likely have a significant influence on the conformational preference of the oxanone ring, favoring a conformation that minimizes steric hindrance. Computational methods can also be employed to predict the relative energies of different conformations and the barriers to interconversion between them. researchgate.netresearchgate.net

Computational Chemistry and Theoretical Investigations of 3 Pyridine 3 Carbonyl Oxan 4 One

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations provide a foundational understanding of a molecule's behavior by solving the electronic Schrödinger equation. wikipedia.org These methods are broadly categorized into Density Functional Theory (DFT), ab initio, and semi-empirical approaches.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying organic molecules due to its favorable balance of accuracy and computational cost. epstem.net For 3-(Pyridine-3-carbonyl)oxan-4-one, DFT calculations, typically using functionals like B3LYP with basis sets such as 6-311+G(d,p), are employed to optimize the molecular geometry and investigate its electronic properties. nih.gov

The optimized structure reveals the spatial arrangement of the atoms, including critical bond lengths, bond angles, and dihedral angles that define the molecule's conformation. Analysis of the dihedral angles, particularly around the bond connecting the pyridine (B92270) and oxanone rings, is crucial for understanding the molecule's three-dimensional shape and potential rotamers. epstem.netwikipedia.org

Key electronic properties derived from DFT calculations include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting chemical reactivity. The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (Egap) is a significant indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.govepstem.net

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would show negative potential around the carbonyl oxygens and the pyridine nitrogen, indicating sites susceptible to electrophilic attack. Conversely, positive potential would be located around the hydrogen atoms. nih.gov

Mulliken Atomic Charges: These calculations partition the total molecular charge among the individual atoms, providing a quantitative measure of the electronic distribution. Oxygen and nitrogen atoms are expected to carry negative charges, confirming their electronegative character, while hydrogen atoms typically possess positive charges. epstem.netnih.gov

Table 1: Representative Theoretical Electronic Properties for this compound Calculated via DFT

| Parameter | Calculated Value (Illustrative) | Significance |

|---|---|---|

| EHOMO | -6.5 eV | Indicates electron-donating capability. |

| ELUMO | -2.1 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (Egap) | 4.4 eV | Relates to chemical stability and reactivity. nih.gov |

| Dipole Moment (µ) | 3.5 D | Measures the overall polarity of the molecule. |

Ab initio methods, Latin for "from first principles," solve the Schrödinger equation without using empirical parameters, relying only on physical constants. wikipedia.org Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) offer higher levels of theory. rsc.orgcapes.gov.br While computationally more demanding than DFT, they can provide benchmark data for complex electronic systems or weak interactions, such as the C-H···O interactions that may stabilize certain conformations of the molecule. rsc.org Ab initio calculations are particularly useful for studying tautomeric equilibria and protonation states, for instance, determining the relative stability of the neutral molecule versus its protonated form at the pyridine nitrogen. nih.gov

Semi-empirical methods, which use parameters derived from experimental data, offer a faster but less accurate alternative. They are suitable for preliminary conformational searches or for studying very large molecular systems where higher-level methods would be computationally prohibitive.

Reaction Mechanism Elucidation and Transition State Modeling

Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms. For a molecule like this compound, which is likely synthesized via a Claisen-type condensation, DFT can be used to model the entire reaction pathway. masterorganicchemistry.comyoutube.com

The synthesis likely involves the reaction of a nicotinic acid ester with tetrahydropyran-4-one. The mechanism proceeds through several key intermediates:

Enolate Formation: The reaction initiates with the deprotonation of the α-carbon of tetrahydropyran-4-one by a base, forming a nucleophilic enolate intermediate.

Nucleophilic Attack: The enolate attacks the carbonyl carbon of the nicotinic acid ester, forming a tetrahedral intermediate.

Leaving Group Elimination: The tetrahedral intermediate collapses, eliminating the alkoxide leaving group to form the final β-dicarbonyl product.

Computational modeling can optimize the geometry of each of these transient species, confirming their structure and stability on the reaction pathway. youtube.com

By calculating the energies of the reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed. Transition state theory allows for the calculation of activation energies (energy barriers) for each step. pku.edu.cn The step with the highest activation energy is the rate-determining step of the reaction. acs.org

For the synthesis of this compound, DFT studies can determine whether the initial enolate formation or the subsequent nucleophilic attack is the rate-limiting step. scilit.com These calculations provide insights into the reaction kinetics and can help rationalize the experimental conditions required for an efficient synthesis. pku.edu.cn

Table 2: Illustrative Energy Profile for a Proposed Synthesis Pathway

| Reaction Step | Species | Relative Gibbs Free Energy (kcal/mol) |

|---|---|---|

| 1 | Reactants (Ester + Ketone) | 0.0 |

| 2 | Transition State 1 (Enolate Formation) | +15.2 |

| 3 | Enolate Intermediate | +10.5 |

| 4 | Transition State 2 (Nucleophilic Attack) | +22.8 |

| 5 | Tetrahedral Intermediate | -5.1 |

| 6 | Product + Leaving Group | -12.7 |

Prediction and Interpretation of Spectroscopic Data

Computational methods can predict spectroscopic data, which is invaluable for confirming the structure of newly synthesized compounds and for interpreting experimental spectra. chemrxiv.org

Infrared (IR) Spectroscopy: DFT calculations can compute the vibrational frequencies and their corresponding intensities. oalib.com These theoretical frequencies often require scaling to correct for anharmonicity and other systematic errors in the computational method. The predicted spectrum can be compared with the experimental FT-IR spectrum to assign specific peaks to vibrational modes, such as the C=O stretches of the ketone and the pyridine-carbonyl group, and the C-O-C stretch of the oxane ring. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of 1H and 13C NMR chemical shifts is a common application of computational chemistry. github.io The GIAO (Gauge-Including Atomic Orbital) method is frequently used for this purpose. Calculations are typically performed on the optimized geometry, and the predicted shifts are referenced against a standard like tetramethylsilane (B1202638) (TMS). Comparing the computed shifts with experimental data helps in the complete assignment of all proton and carbon signals in the molecule. youtube.com

Table 3: Comparison of Representative Experimental and Calculated Spectroscopic Data

| Spectroscopic Data | Experimental Value (Typical) | Calculated Value (Illustrative) | Assignment |

|---|---|---|---|

| IR Frequency (cm-1) | 1710 | 1735 (scaled) | C=O stretch (oxane ketone) |

| IR Frequency (cm-1) | 1685 | 1708 (scaled) | C=O stretch (pyridine-carbonyl) |

| 13C NMR Shift (ppm) | 205.0 | 204.8 | C4 (oxane ketone carbonyl) |

| 13C NMR Shift (ppm) | 195.0 | 194.7 | Pyridine-carbonyl C |

| 1H NMR Shift (ppm) | 9.10 | 9.15 | H2 (pyridine ring) |

Computational NMR Chemical Shift Prediction

Predicting the Nuclear Magnetic Resonance (NMR) spectra is a crucial step in structural elucidation. For this compound, a computational workflow would provide theoretical ¹H and ¹³C chemical shifts to compare against experimental data.

Research Findings: The process typically begins with a thorough conformational search to identify all low-energy structures of the molecule. Each of these conformers would then be subjected to geometry optimization using a reliable Density Functional Theory (DFT) method, such as B3LYP-D3BJ/6-31G(d). github.io Following optimization, NMR shielding tensors are calculated for each conformer, often using a functional specifically parameterized for NMR predictions, like WP04, with a larger basis set such as 6-311++G(2d,p). github.io The inclusion of a solvent model, like the Polarizable Continuum Model (PCM), is essential to simulate solution-phase conditions. github.io

The final predicted spectrum is not based on a single conformer but is a Boltzmann-weighted average of the spectra of all significant conformers. This approach accounts for the dynamic nature of the molecule in solution. The calculated absolute shielding values (σ) are then converted to chemical shifts (δ) by referencing them against a standard compound, typically tetramethylsilane (TMS), calculated at the same level of theory.

An illustrative data table for the predicted chemical shifts is shown below.

| Atom | Predicted Chemical Shift (δ) [ppm] | Comments |

|---|---|---|

| C2' (Pyridine) | Value | Adjacent to N, expected to be deshielded. |

| C4' (Pyridine) | Value | Affected by the electron-withdrawing carbonyl substituent. |

| C=O (Ketone) | Value | Typical chemical shift for a ketone carbonyl. |

| C=O (Acyl) | Value | Carbonyl attached to the pyridine ring. |

| C3 (Oxane) | Value | Methine proton, potentially enolizable. |

| C5, C6 (Oxane) | Value | Methylene carbons in the oxane ring. |

Vibrational Frequency Calculations

Vibrational frequency calculations provide a theoretical infrared (IR) spectrum, which helps in identifying functional groups and confirming the molecule's structure.

Research Findings: These calculations are typically performed using DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, on the optimized minimum-energy structure. researchgate.net The output provides a list of vibrational modes and their corresponding frequencies and intensities. It is a standard practice to apply a scaling factor to the calculated harmonic frequencies to correct for anharmonicity and systematic errors inherent in the computational method, leading to better agreement with experimental spectra.

For this compound, key vibrational modes of interest would include the stretching frequencies of the two carbonyl (C=O) groups, which would likely be distinct due to their different chemical environments (one exocyclic acyl, one endocyclic ketone). Other important vibrations would be the C-N and C=C stretching modes of the pyridine ring and the C-O-C stretching of the oxane ether linkage.

An example of a data table summarizing these findings is presented below.

| Vibrational Mode | Functional Group | Predicted Scaled Frequency (cm⁻¹) |

|---|---|---|

| ν(C=O) | Acyl Ketone | Value |

| ν(C=O) | Oxane Ketone | Value |

| ν(C=N) | Pyridine Ring | Value |

| ν(C-O-C) | Oxane Ether | Value |

| ν(C-H) | Aromatic/Aliphatic | Value |

Conformational Landscape and Energy Minima Studies

This molecule possesses significant conformational flexibility, primarily related to the puckering of the oxane ring and the rotation about the single bond connecting the pyridine and oxane moieties.

Research Findings: A computational study would explore the potential energy surface to identify all stable conformers (energy minima). The oxane ring can adopt several conformations, such as chair, boat, and twist-boat. For each of these, the orientation of the pyridylcarbonyl substituent can vary. High-level DFT calculations would be used to determine the optimized geometry and relative free energy (ΔG) of each conformer.

This analysis would reveal the global minimum energy conformation—the most stable structure of the molecule—and the energy differences to other conformers. These energy differences allow for the calculation of the equilibrium population of each conformer at a given temperature, which is critical for accurately predicting properties like NMR spectra. For related systems, studies have shown that even with significant steric interactions, certain conformations like the standard ⁴C₁ chair can be preferred. mdpi.com

A representative data table for a conformational analysis is shown below.

| Conformer | Oxane Ring Conformation | Key Dihedral Angle (°) | Relative Energy (ΔG, kcal/mol) | Population (%) |

|---|---|---|---|---|

| 1 | Chair | Value | 0.00 | Value |

| 2 | Chair | Value | Value | Value |

| 3 | Twist-Boat | Value | Value | Value |

Molecular Dynamics Simulations for Dynamic Behavior

While quantum mechanical calculations describe static energy minima, molecular dynamics (MD) simulations provide insight into the dynamic behavior of this compound over time.

Research Findings: MD simulations model the molecule and its surrounding solvent (e.g., water) using a classical force field. The simulation evolves over time (typically nanoseconds to microseconds), tracking the positions and velocities of all atoms. This allows for the observation of conformational transitions, such as the interconversion between different chair and boat forms of the oxane ring. It also provides a detailed picture of the molecule's flexibility and its dynamic interactions with solvent molecules. In studies of related pyridine derivatives, MD simulations have been crucial for calculating binding free energies and understanding interactions with biological targets. nih.gov

Intermolecular Interaction Analysis (e.g., n→π* interactions with other molecules, intramolecular hydrogen bonding)

The unique arrangement of a pyridine ring adjacent to a carbonyl group in this compound suggests the possibility of significant intramolecular non-covalent interactions.

Research Findings: A key interaction to investigate is the n→π* interaction. This occurs when the lone pair (n) of the pyridine nitrogen atom donates electron density into the empty antibonding orbital (π*) of the adjacent carbonyl group. nih.gov This type of interaction is stabilizing and can have a profound impact on molecular conformation and reactivity. nih.govnih.gov Computational analysis, particularly using Natural Bond Orbital (NBO) theory, can quantify the strength of this interaction by calculating the second-order perturbation theory energy, E(2). Geometric parameters, such as the distance between the nitrogen and the carbonyl carbon and the angle of approach, are also critical indicators. scispace.com

Furthermore, the β-dicarbonyl moiety can potentially exist in an enol tautomeric form. If so, a strong intramolecular hydrogen bond could form between the enolic hydroxyl group and the second carbonyl oxygen, creating a stable six-membered ring. Computational studies would compare the relative energies of the keto and enol tautomers to determine which is more favorable.

Prediction of Chemo- and Regioselectivity in Reactions

Computational chemistry is a powerful tool for predicting the outcome of chemical reactions. For this compound, this could involve predicting the site of nucleophilic attack or the regioselectivity of substitution reactions on the pyridine ring.

Research Findings: DFT calculations can be used to model the transition states of competing reaction pathways. The pathway with the lower activation energy is predicted to be the major product. For example, in a nucleophilic addition, a key question is which of the two carbonyl groups is more electrophilic and reactive. Computational models can determine the partial charges on the carbonyl carbons and calculate the activation barriers for nucleophilic attack at each site.

Similarly, for reactions on the pyridine ring, such as nucleophilic aromatic substitution, the directing effects of the existing substituents can be rationalized and predicted. Models like the aryne distortion model have been used to explain how substituents polarize the ring and control the position of incoming nucleophiles. nih.gov For related quinolinone systems, DFT calculations have successfully rationalized the observed N- versus O-alkylation by comparing the kinetic and thermodynamic favorability of each pathway. researchgate.net

Synthetic Applications and Derivative Chemistry of 3 Pyridine 3 Carbonyl Oxan 4 One

Role as a Key Intermediate in Complex Organic Synthesis

The strategic placement of reactive functional groups within 3-(pyridine-3-carbonyl)oxan-4-one positions it as a valuable starting material for the construction of elaborate molecular architectures. Its utility stems from its capacity to act as a foundational scaffold that can be systematically built upon.

The β-dicarbonyl-like arrangement within the oxanone ring of this compound is a classic feature for the synthesis of fused heterocyclic systems. This moiety, comprising the C4-ketone and the C3-pyridoyl group, can react with various binucleophilic reagents to construct new rings fused to the oxanone core.

For instance, condensation reactions with nitrogen-based dinucleophiles are a common strategy for forming new heterocyclic rings. The reaction with hydrazine (B178648) or its derivatives would likely yield a pyrazole-fused system, specifically a dihydropyranopyrazole. Similarly, reaction with guanidine (B92328) or urea (B33335) could lead to the formation of fused aminopyrimidine or hydroxypyrimidine rings, respectively. rsc.org The versatility of β-keto amides and related structures as building blocks for five- and six-membered heterocycles is well-documented, highlighting the potential of this compound in this regard. rsc.orgresearchgate.net

Table 1: Potential Heterocyclic Architectures from this compound

| Reagent | Resulting Fused Ring | Potential Product Class |

|---|---|---|

| Hydrazine (NH₂NH₂) | Pyrazole | Pyranopyrazole |

| Phenylhydrazine | Phenyl-substituted Pyrazole | Phenyl-pyranopyrazole |

| Guanidine | Aminopyrimidine | Aminopyranopyrimidine |

| Urea | Hydroxypyrimidine | Hydroxypyranopyrimidine |

Beyond serving as a foundation for fused rings, this compound is an ideal precursor for generating a library of advanced derivatives through the targeted modification of its existing functional groups. Each part of the molecule—the pyridine (B92270) ring, the oxanone ring, and the carbonyl linker—can be selectively altered. This modular approach allows for the systematic exploration of chemical space, making the parent compound a valuable starting point for developing new chemical entities with tailored properties. The subsequent sections detail the specific transformations that enable this scaffold diversity.

Advanced Topics and Future Research Directions

Stereoselective Synthesis of Enantiopure 3-(Pyridine-3-carbonyl)oxan-4-one Derivatives

The biological activity of chiral molecules is often confined to a single enantiomer. Consequently, the development of methods for the stereoselective synthesis of enantiopure derivatives of this compound is of paramount importance. The tetrahydropyran (B127337) ring, a key feature of this molecule, presents a significant synthetic challenge in controlling its stereochemistry. core.ac.uk

Current research in the asymmetric synthesis of substituted tetrahydropyrans points towards several promising strategies. One such approach involves the use of tandem iminium-enamine catalysis to facilitate double Michael addition reactions, which can yield highly enantio- and diastereoselective products. core.ac.uk Another powerful technique is the use of chiral phosphoric acids to catalyze intramolecular oxa-Michael cyclizations, which has proven effective in producing tetrahydropyran products with high enantioselectivity (up to 99%). core.ac.uk These methodologies, while not yet reported specifically for this compound, offer a clear roadmap for future investigations into its enantioselective synthesis.

Application of Flow Chemistry and Continuous Manufacturing for Scalable Synthesis

Traditional batch processing in chemical synthesis is increasingly being supplanted by flow chemistry and continuous manufacturing. numberanalytics.com These techniques offer numerous advantages, including enhanced safety, improved efficiency, and reduced waste generation. numberanalytics.com The continuous nature of flow chemistry allows for precise control over reaction parameters, leading to more consistent product quality and higher yields. numberanalytics.com

For the scalable synthesis of this compound, flow chemistry presents a compelling alternative to batch methods. The synthesis of heterocyclic compounds, in general, has been successfully demonstrated using flow reactors for various reaction types, including cyclizations and coupling reactions. numberanalytics.com The implementation of a continuous-flow process for this specific target molecule would not only streamline its production but also align with the principles of modern, efficient manufacturing.

Integration of Sustainable and Green Chemistry Principles in Synthetic Routes

The principles of green chemistry are becoming increasingly integral to the design of synthetic routes in the pharmaceutical and chemical industries. imist.maresearchgate.net The primary goals are to minimize or eliminate the use and generation of hazardous substances. imist.maresearchgate.net This includes reducing the number of reaction steps, using safer solvents, and improving atom economy. imist.ma

For the synthesis of this compound, several green chemistry approaches can be envisioned. Microwave-assisted synthesis, for instance, has been shown to be a green and efficient method for preparing pyridine (B92270) derivatives, often leading to shorter reaction times and higher yields compared to conventional heating. nih.gov The use of aqueous media and the avoidance of hazardous chlorinated solvents are other key considerations. imist.ma By consciously applying these principles, the environmental footprint of synthesizing this compound can be significantly reduced.

Exploration of Novel Catalytic Systems for Transformations

Catalysis is at the heart of modern organic synthesis, enabling the efficient and selective transformation of complex molecules. numberanalytics.com The development of novel catalytic systems is a continuous pursuit, with the aim of improving reaction efficiency, selectivity, and substrate scope. For the synthesis and functionalization of the pyridine and tetrahydropyran moieties within this compound, several classes of catalysts are of particular interest.

Transition metal catalysts, such as those based on rhodium and palladium, are widely used for the synthesis of substituted pyridines and tetrahydropyridines. organic-chemistry.orgresearchgate.net Rhodium-catalyzed transfer hydrogenation, for example, can be a highly chemoselective method for the reduction of pyridinium (B92312) salts. researchgate.net In recent years, organocatalysis has emerged as a powerful alternative to metal-based systems. N-heterocyclic carbenes (NHCs), for instance, have shown great promise in catalyzing a variety of transformations, including the aerobic oxidation of aldehydes, a reaction type that could be relevant for modifications of the pyridine-3-carbonyl group. mdpi.com

| Catalyst Type | Potential Application in Synthesis | Key Advantages |

| Rhodium Complexes | Reduction of the pyridine ring | High chemoselectivity |

| Palladium Complexes | Cross-coupling reactions for derivatization | Broad functional group tolerance |

| N-Heterocyclic Carbenes (NHCs) | Oxidation/functionalization of the carbonyl group | Metal-free, versatile reactivity |

| Chiral Phosphoric Acids | Asymmetric cyclization to form the oxane ring | High enantioselectivity |

Automated Synthesis and High-Throughput Experimentation for Derivative Discovery

The discovery and optimization of new chemical entities can be significantly accelerated through automation and high-throughput experimentation (HTE). nih.govscienceintheclassroom.org Automated synthesis platforms, often referred to as "synthesis robots," can perform a large number of reactions in parallel, with high precision and reproducibility. nih.govlbl.gov This allows for the rapid screening of reaction conditions and the generation of large libraries of derivatives for biological evaluation. nih.gov

For the discovery of novel derivatives of this compound, an automated system could be employed to vary the substituents on both the pyridine and oxanone rings. By coupling robotic synthesis with high-throughput analysis techniques like mass spectrometry, thousands of experiments can be conducted in a short period, using minimal amounts of starting material. scienceintheclassroom.org This approach not only speeds up the discovery process but also allows for a more comprehensive exploration of the chemical space around the target molecule. Some systems are even capable of executing up to 80 synthesis reactions simultaneously. youtube.com

Advanced Spectroscopic and Imaging Techniques for Real-time Reaction Monitoring

Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing processes through the measurement of critical process parameters. katsura-chemical.co.jpresearchgate.net A key component of PAT is the use of real-time monitoring techniques to gain a deeper understanding of reaction kinetics and mechanisms. nih.govresearchgate.net

For the synthesis of this compound, several advanced spectroscopic techniques can be employed for in-line reaction monitoring. Fourier Transform Infrared (FTIR) spectroscopy, for example, can be used to track the concentration of reactants, intermediates, and products in real-time by inserting a probe directly into the reaction mixture. katsura-chemical.co.jpamericanpharmaceuticalreview.com Similarly, Nuclear Magnetic Resonance (NMR) and Raman spectroscopy can provide detailed structural and quantitative information as a reaction progresses. nih.govrsc.org The data obtained from these techniques is invaluable for optimizing reaction conditions, ensuring process consistency, and identifying potential side reactions. nih.gov

| Technique | Information Provided | Application in Synthesis |

| FTIR Spectroscopy | Functional group changes, concentration profiles | Real-time monitoring of reactant consumption and product formation |

| NMR Spectroscopy | Detailed structural information, quantification | Elucidation of reaction mechanisms and intermediates |

| Raman Spectroscopy | Vibrational modes, unique product signals | Monitoring reaction progress and impurity formation |

Q & A

Q. Q1. What are the standard synthetic routes for 3-(Pyridine-3-carbonyl)oxan-4-one, and how can reaction yields be optimized?

Methodological Answer: The synthesis typically involves condensation of pyridine-3-carboxylic acid derivatives with oxan-4-one precursors. For example, similar compounds (e.g., pyridine-carbonyl-pyrrole derivatives) are synthesized via nucleophilic acyl substitution using coupling reagents like TSTU ( ) . Optimization strategies include:

- Catalyst Selection: Palladium or copper catalysts enhance cyclization efficiency (e.g., 47–66% yields in related syntheses).

- Solvent Effects: Polar aprotic solvents (DMF, THF) improve solubility of intermediates.

- Temperature Control: Room-temperature reactions reduce side products in multi-step protocols.

Q. Q2. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer: Key techniques include:

- NMR Spectroscopy: 1H/13C NMR identifies functional groups (e.g., carbonyl at δ ~170 ppm, pyridine protons at δ 7–9 ppm).

- Mass Spectrometry (ESI-MS): Confirms molecular weight (e.g., m/z 305.37 observed in analogs).

- X-ray Crystallography: Resolves stereochemistry in crystalline derivatives.

Advanced Mechanistic and Computational Studies

Q. Q3. How can computational modeling predict the reactivity of this compound in nucleophilic reactions?

Methodological Answer: Density Functional Theory (DFT) simulations analyze electron density distribution, revealing:

- Electrophilic Sites: The carbonyl carbon (pyridine-3-carbonyl) shows high electrophilicity (ΔE > 2.5 eV in analogs).

- Steric Effects: Substituents on oxan-4-one influence steric hindrance (e.g., methyl groups reduce reactivity by ~30%).

- Solvent Models: COSMO-RS simulations predict solvent stabilization effects, guiding solvent selection.

Q. Q4. What mechanistic insights explain contradictory yields in similar pyridine-carbonyl syntheses?

Methodological Answer: Discrepancies arise from:

- Intermediate Stability: Keto-enol tautomerization in oxan-4-one derivatives can trap intermediates, reducing yields.

- Byproduct Formation: Halogenated analogs (e.g., 2-bromo-6-trifluoromethyl groups) generate side products via radical pathways.

- Data Triangulation: Cross-validate results using HPLC purity assays (<95% purity indicates unresolved byproducts).

Biological and Pharmacological Applications

Q. Q5. How can researchers design assays to evaluate the bioactivity of this compound?

Methodological Answer:

- Target Selection: Prioritize kinases or GPCRs due to pyridine’s affinity for ATP-binding pockets (e.g., B-Raf V600E inhibition in analogs).

- In Vitro Assays: Use fluorescence polarization for binding affinity (IC50) or microplate calorimetry for thermodynamic profiling.

- Metabolic Stability: LC-MS/MS quantifies hepatic microsomal degradation (t1/2 < 30 min suggests poor bioavailability).

Q. Q6. What strategies resolve contradictions in reported biological activities of pyridine-carbonyl derivatives?

Methodological Answer:

- Dose-Response Validation: Replicate assays across multiple concentrations to rule out false positives.

- Structural Analog Comparison: Compare with PLX-4720 (a B-Raf inhibitor) to identify scaffold-specific vs. substituent-driven effects.

- Open Data Practices: Share raw datasets (e.g., NMR spectra, bioassay results) via repositories to enable peer validation.

Data Analysis and Reproducibility

Q. Q7. How should researchers address variability in spectroscopic data for this compound?

Methodological Answer:

- Internal Standards: Use deuterated solvents (e.g., DMSO-d6) and tetramethylsilane (TMS) for NMR calibration.

- Batch Consistency: Analyze ≥3 independent synthetic batches; >5% variance indicates protocol instability.

- Machine Learning: Train models on historical spectral databases to predict and reconcile outliers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.